molecular formula C21H19N3O4 B11097541 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide

2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide

Cat. No.: B11097541
M. Wt: 377.4 g/mol
InChI Key: MLSPBKFXGHQZRZ-LPYMAVHISA-N
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Description

2-{2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazino group linked to a naphthyl and oxoacetamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2,5-dimethoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Coupling with Naphthyl Acetyl Chloride: The hydrazone intermediate is then reacted with 2-naphthyl acetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazino derivatives.

Scientific Research Applications

2-{2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE
  • **2-{2-[(E)-1-(2,6-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE

Uniqueness

    Structural Uniqueness: The presence of the 2,5-dimethoxyphenyl moiety distinguishes it from other similar compounds.

    Functional Uniqueness: Its unique structure may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-N-naphthalen-2-yloxamide

InChI

InChI=1S/C21H19N3O4/c1-27-18-9-10-19(28-2)16(12-18)13-22-24-21(26)20(25)23-17-8-7-14-5-3-4-6-15(14)11-17/h3-13H,1-2H3,(H,23,25)(H,24,26)/b22-13+

InChI Key

MLSPBKFXGHQZRZ-LPYMAVHISA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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